molecular formula C22H23ClN6O2 B11194276 4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11194276
M. Wt: 438.9 g/mol
InChI Key: XZAGALBVUVKJDQ-UHFFFAOYSA-N
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Description

4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine core substituted with amino, piperazine, chlorophenyl, and methoxyphenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways . Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

4-amino-2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C22H23ClN6O2/c1-31-16-8-6-15(7-9-16)26-21(30)17-14-25-22(27-20(17)24)29-12-10-28(11-13-29)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H,26,30)(H2,24,25,27)

InChI Key

XZAGALBVUVKJDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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